molecular formula C17H21N3O5S B4717785 N,N,4-trimethyl-2-[(2,4,5-trimethoxybenzoyl)amino]-1,3-thiazole-5-carboxamide

N,N,4-trimethyl-2-[(2,4,5-trimethoxybenzoyl)amino]-1,3-thiazole-5-carboxamide

Cat. No.: B4717785
M. Wt: 379.4 g/mol
InChI Key: KSGPDXYEUFNFFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N,4-trimethyl-2-[(2,4,5-trimethoxybenzoyl)amino]-1,3-thiazole-5-carboxamide is a synthetic organic compound that features a thiazole ring and a trimethoxybenzoyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N,N,4-trimethyl-2-[(2,4,5-trimethoxybenzoyl)amino]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O5S/c1-9-14(16(22)20(2)3)26-17(18-9)19-15(21)10-7-12(24-5)13(25-6)8-11(10)23-4/h7-8H,1-6H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSGPDXYEUFNFFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC(=C(C=C2OC)OC)OC)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N,4-trimethyl-2-[(2,4,5-trimethoxybenzoyl)amino]-1,3-thiazole-5-carboxamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a thioamide and an α-haloketone under acidic or basic conditions.

    Introduction of the Trimethoxybenzoyl Group: The trimethoxybenzoyl group can be introduced via an acylation reaction using 2,4,5-trimethoxybenzoic acid and a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

    Final Assembly: The final compound is obtained by coupling the thiazole derivative with the trimethoxybenzoyl intermediate under appropriate conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thiazole ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N,N,4-trimethyl-2-[(2,4,5-trimethoxybenzoyl)amino]-1,3-thiazole-5-carboxamide has shown potential in various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-cancer, anti-inflammatory, and antimicrobial properties.

Mechanism of Action

The mechanism of action of N,N,4-trimethyl-2-[(2,4,5-trimethoxybenzoyl)amino]-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The trimethoxybenzoyl group is known to enhance binding affinity to certain biological targets, while the thiazole ring can participate in various interactions, including hydrogen bonding and π-π stacking. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

    Colchicine: Contains a trimethoxyphenyl group and is known for its anti-gout activity.

    Podophyllotoxin: Another compound with a trimethoxyphenyl group, used in the treatment of genital warts.

    Combretastatin: A potent microtubule targeting agent with a trimethoxyphenyl group.

Uniqueness: N,N,4-trimethyl-2-[(2,4,5-trimethoxybenzoyl)amino]-1,3-thiazole-5-carboxamide is unique due to the combination of the thiazole ring and the trimethoxybenzoyl group, which imparts distinct chemical and biological properties. This combination allows for a diverse range of interactions with biological targets, potentially leading to novel therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N,4-trimethyl-2-[(2,4,5-trimethoxybenzoyl)amino]-1,3-thiazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
N,N,4-trimethyl-2-[(2,4,5-trimethoxybenzoyl)amino]-1,3-thiazole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.